3-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid
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Overview
Description
3-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid: is an organic compound that features a benzoic acid core substituted with an amino group and a thiophene ring bearing a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.
Coupling with Benzoic Acid Derivative: The thiophene derivative is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or further to an alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohols or alkanes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxycarbonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(methoxycarbonyl)benzoic acid: Similar structure but lacks the thiophene ring.
5-Aminoisophthalic acid monomethyl ester: Another related compound with a different substitution pattern on the benzoic acid core.
Uniqueness
The presence of the thiophene ring in 3-Amino-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid imparts unique electronic properties, making it particularly valuable in the development of organic electronic materials and as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-amino-5-(5-methoxycarbonylthiophen-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-18-13(17)11-5-9(6-19-11)7-2-8(12(15)16)4-10(14)3-7/h2-6H,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCULIWOAXTPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690982 |
Source
|
Record name | 3-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-06-4 |
Source
|
Record name | 3-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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